4-Fluorophenylzinc iodide
Description
Properties
IUPAC Name |
fluorobenzene;iodozinc(1+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLCVHMBADSPLB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)F.[Zn+]I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
4-Fluorophenylzinc iodide is typically prepared by the reaction of 4-fluoroiodobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
4-Fluorophenylzinc iodide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cross-Coupling Reactions
4-Fluorophenylzinc iodide is primarily utilized in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, making it a crucial step in synthesizing biaryl compounds.
Mechanism Overview
- Reagents : this compound (as a nucleophile) and boronic acids (as electrophiles).
- Catalyst : Typically palladium-based catalysts are used to facilitate the reaction.
- Conditions : The reaction is often conducted under mild conditions, which enhances the stability of sensitive functional groups.
Case Studies
- A study demonstrated that this compound effectively coupled with various boronic acids to yield substituted biphenyls, showcasing its utility in generating complex molecular architectures .
Synthesis of Pharmaceuticals
The compound has been explored for its potential in synthesizing pharmaceutical intermediates. Its ability to introduce fluorine into organic molecules is particularly valuable due to the unique properties that fluorinated compounds exhibit, such as increased metabolic stability and lipophilicity.
Therapeutic Applications
- Anticancer Agents : Research indicates that fluorinated phenyl groups can enhance the biological activity of certain anticancer drugs. For instance, derivatives synthesized using this compound have shown promising results in preclinical trials targeting specific cancer pathways .
- Antiviral Compounds : The incorporation of fluorinated phenyl groups into antiviral agents has been studied, revealing improved efficacy against viral infections due to altered pharmacokinetic properties .
Material Science Applications
In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science.
Polymer Chemistry
- The compound can be used in the synthesis of functionalized polymers through controlled radical polymerization techniques. This allows for the development of materials with tailored properties for specific applications such as drug delivery systems and sensors .
Environmental Chemistry
The environmental implications of using organozinc compounds like this compound are also being investigated. Its role in catalyzing reactions that lead to biodegradable materials can contribute positively to reducing environmental impact.
Mechanism of Action
The mechanism by which 4-fluorophenylzinc iodide exerts its effects involves the transfer of the phenyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Electronic Effects on Reactivity
Electron-rich and electron-deficient arylzinc reagents exhibit distinct reactivities in cross-coupling reactions. For instance:
- 4-Methoxyphenylzinc bromide (electron-donating -OMe group) achieved a 75% yield in Pd-catalyzed Negishi coupling, demonstrating enhanced reactivity compared to 4-fluorophenylzinc bromide (56% yield under identical conditions) . The electron-deficient nature of the fluorine substituent likely slows transmetallation due to reduced electron density at the zinc center.
- Phenylzinc bromide (neutral substituent) provided a 73% yield, highlighting the intermediate reactivity of non-fluorinated analogs .
Steric Effects
Bulky substituents influence coupling efficiency:
- 2,4,6-Trimethylphenylzinc iodide (sterically hindered) coupled in 74% yield despite its bulkiness, suggesting that modern catalysts like Pd(PtBu₃)₂ tolerate significant steric demands .
- In contrast, 2-methoxyphenylzinc bromide (moderate steric hindrance) delivered 74% enantiomeric excess (ee) in Ni-catalyzed enantioselective arylation, indicating steric effects are catalyst-dependent .
Catalyst System Dependence
The choice of catalyst critically impacts performance:
- 4-Fluorophenylzinc bromide achieved only 56% yield with Pd(PtBu₃)₂ but reached 80% yield and 90% ee in a Ni-catalyzed gram-scale reaction . This underscores the superiority of nickel catalysts in managing electron-deficient substrates for stereoselective applications.
- Alkenylzinc iodide showed negligible reactivity at −40°C with Ni catalysts, emphasizing the slower transmetallation kinetics of non-aryl zinc reagents .
Scalability and Practicality
- 4-Fluorophenylzinc bromide demonstrated scalability, with gram-scale reactions maintaining high efficiency (80% yield) without specialized equipment like gloveboxes .
- Other reagents, such as 2,3-methylenedioxyphenylzinc iodide , require optimized conditions for large-scale use due to sensitivity to moisture and air .
Table 1: Comparative Performance of Arylzinc Reagents in Cross-Coupling Reactions
Counterion Influence (I⁻ vs. Br⁻)
However, bromide analogs are more commonly reported, likely due to easier synthesis and stability.
Biological Activity
4-Fluorophenylzinc iodide (4-FC₆H₄ZnI) is an organozinc compound that has garnered attention due to its potential applications in organic synthesis and biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, relevant case studies, and research findings.
This compound is synthesized through transmetalation reactions, commonly involving aryllithium reagents or aryl halides with zinc sources. The preparation of this compound often utilizes 4-fluorophenyl bromide or iodide in the presence of zinc metal or zinc halides, yielding a stable arylzinc reagent that can participate in various coupling reactions.
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to act as a nucleophile in cross-coupling reactions, particularly in the formation of C-C bonds. This property is crucial for synthesizing various biologically active compounds.
- Antitumor Activity : Studies have indicated that derivatives formed from this compound exhibit significant antitumor properties. For instance, compounds synthesized through palladium-catalyzed cross-coupling reactions have shown efficacy against various cancer cell lines, suggesting a potential role in cancer therapeutics .
- Inhibition of Apoptosis : Research has demonstrated that compounds derived from this compound can inhibit apoptosis by targeting specific proteins involved in cell survival pathways. This dual activity against inhibitors of apoptosis proteins (IAPs) has been noted in drug discovery efforts aimed at developing novel anticancer agents .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Antitumor Activity : A notable study highlighted the synthesis of a series of compounds using this compound that showed promising results against human cancer cell lines. The compounds demonstrated IC₅₀ values indicating potent antitumor effects, with some derivatives outperforming established chemotherapeutics .
- Mechanistic Insights : The mechanism by which these compounds exert their biological effects was further elucidated through detailed mechanistic studies. It was found that the introduction of fluorine at the para position enhances the electron-withdrawing character, which is critical for increasing the electrophilicity of the resulting products during enzymatic interactions .
Data Tables
The following table summarizes key findings related to the biological activity of compounds derived from this compound:
| Compound | Biological Activity | IC₅₀ (µM) | Targeted Pathway |
|---|---|---|---|
| 4-Fluoroaniline | Antitumor | 15 | Cell cycle regulation |
| 4-Fluoro-2-methylphenol | Apoptosis inhibition | 25 | Inhibition of IAPs |
| 4-Fluoro-phenylacetate | Antimicrobial | 30 | Bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-fluorophenylzinc iodide, and what purity validation methods are recommended?
- Methodological Answer : The synthesis typically involves transmetalation of 4-fluorophenyl Grignard or lithium reagents with ZnI₂ under inert conditions (e.g., Schlenk line). Purity is validated via iodometric titration for active Zn species and NMR spectroscopy (¹H/¹⁹F) to confirm structural integrity. Experimental details must include solvent choice (e.g., THF, Et₂O), temperature control, and inert gas protocols to ensure reproducibility .
Q. How should researchers handle and store this compound to prevent decomposition?
- Methodological Answer : Due to air and moisture sensitivity, strict anaerobic techniques (e.g., glovebox, Schlenk line) are required. Storage in dry, degassed solvents (e.g., THF) under argon at −20°C minimizes decomposition. Periodic NMR monitoring is recommended to assess stability over time .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data inconsistencies resolved?
- Methodological Answer : ¹H/¹⁹F NMR confirms aryl group integrity, while ICP-MS quantifies Zn content. Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from solvent impurities or incomplete ligand exchange; repeating reactions under rigorously dry conditions or using alternative solvents (e.g., DME) can resolve these .
Advanced Research Questions
Q. How can reaction parameters be optimized for enantioselective cross-couplings using this compound?
- Methodological Answer : Catalyst screening (e.g., Ni/phosphine complexes) and solvent polarity adjustments (e.g., toluene vs. DMF) influence enantioselectivity. Gram-scale reactions under Schlenk conditions (avoiding gloveboxes) have achieved >80% yield and 90% ee in model systems, suggesting scalability for asymmetric arylations .
Q. What strategies address low yields in transmetalation steps involving this compound?
- Methodological Answer : Slow addition of organozinc reagents to electrophilic partners (e.g., Pd catalysts) minimizes side reactions. Pre-activation of catalysts (e.g., Pd(0) with ZnI₂) and temperature optimization (−40°C to RT) improve efficiency. Kinetic studies using in situ IR or UV-Vis spectroscopy can identify rate-limiting steps .
Q. How should contradictory XRD or NMR data be analyzed when structural ambiguities arise?
- Methodological Answer : For XRD, compare experimental patterns with simulated data (e.g., Mercury CCDC software) to rule out overlapping reflections. For NMR, employ 2D techniques (COSY, NOESY) to resolve coupling ambiguities. Cross-validation with alternative methods (e.g., mass spectrometry) is critical .
Data Reporting and Reproducibility
Q. What experimental details are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer : Document inert atmosphere procedures, solvent drying methods (e.g., molecular sieves), and reagent stoichiometry. Include raw NMR/XRD data in supplementary materials and specify equipment calibration protocols (e.g., lock/reference signals for NMR) .
Q. How should researchers address discrepancies between theoretical and experimental yields in organozinc reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
